molecular formula C14H11NO3 B1310110 (2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid CAS No. 386715-45-3

(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid

Cat. No.: B1310110
CAS No.: 386715-45-3
M. Wt: 241.24 g/mol
InChI Key: LCYDDSSZZRFPCM-SNAWJCMRSA-N
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Description

(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid is a complex organic compound featuring a fused ring system with both pyrrolo and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxyquinoline and suitable acrylate derivatives.

    Cyclization: The key step involves the cyclization of the intermediate to form the fused pyrroloquinoline structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Acryloylation: The final step involves the acryloylation of the intermediate to introduce the acrylic acid moiety. This can be done using acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted pyrroloquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It may also serve as a probe in biochemical assays.

Medicine

Medically, this compound has potential applications in drug development. Its fused ring system and functional groups make it a candidate for the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of (2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The pathways affected would depend on the specific interactions and the cellular context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Shares the quinoline core but lacks the fused pyrrolo ring and acrylic acid moiety.

    Pyrroloquinoline quinone (PQQ): Similar fused ring system but with different functional groups.

    Acrylic Acid Derivatives: Compounds with the acrylic acid moiety but different core structures.

Uniqueness

(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid is unique due to its combination of a fused pyrroloquinoline ring system with an acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-3-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-10-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-12(17)5-4-11-8-10-3-1-2-9-6-7-15(13(9)10)14(11)18/h1-5,8H,6-7H2,(H,16,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYDDSSZZRFPCM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420667
Record name (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-45-3
Record name (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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